molecular formula C19H15N5O3 B11380856 2-methoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

2-methoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B11380856
M. Wt: 361.4 g/mol
InChI Key: KSHMAQGDNDATNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization of the triazolo pyridine core. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to act as an inhibitor for multiple enzymes makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-methoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C19H15N5O3/c1-27-15-10-6-5-9-13(15)17(26)21-18-22-19-20-14(11-16(25)24(19)23-18)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,21,22,23,26)

InChI Key

KSHMAQGDNDATNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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